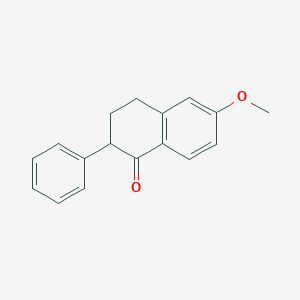

6-Methoxy-2-phenyl-tetralone

Overview

Description

6-Methoxy-2-tetralone (CAS: 2472-22-2) is a bicyclic ketone with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.22 g/mol. It is structurally characterized by a tetralin backbone (a fused benzene and cyclohexene ring) with a methoxy group at the 6-position and a ketone at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly for steroidal compounds, antifungal 2-aminotetralin derivatives, and terpenoids . Its synthesis is challenging due to instability and the need for specialized reagents, often resulting in lower yields (39–42%) compared to its isomer, 6-methoxy-1-tetralone . Key physical properties include a melting point of 35°C, boiling point of 114–116°C, and density of 1.124 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-phenyl-tetralone typically begins with 6-methoxy-1-tetralone as a precursor. A widely reported method involves the Grignard reaction with phenylmagnesium bromide (C₆H₅MgBr) to introduce the phenyl group at the 2-position of the tetralone ring . The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) or diethyl ether, followed by acidic work-up to yield the target compound.

Key Steps :

-

Formation of the Grignard Reagent : Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in an ether solvent.

-

Nucleophilic Addition : 6-Methoxy-1-tetralone is added dropwise to the Grignard reagent at 0–5°C to control exothermicity.

-

Quenching and Isolation : The reaction mixture is quenched with ammonium chloride solution, and the product is extracted using chloroform or dichloromethane .

Optimization Insights :

-

Temperature Control : Maintaining low temperatures during Grignard addition prevents side reactions such as enolization of the ketone .

-

Solvent Selection : THF enhances reagent solubility compared to diethyl ether, improving reaction efficiency .

Industrial Production Methods

Industrial-scale synthesis prioritizes cost-effectiveness and yield optimization. A patented method utilizes continuous flow reactors to perform the Grignard reaction, reducing batch variability and improving heat dissipation . Key parameters include:

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Solvent | Dichloromethane | Enhances phase separation |

| Temperature | 25–30°C | Balances reaction rate and safety |

| Reagent Ratio | 1:1.1 (tetralone:Grignard) | Minimizes excess reagent waste |

Post-reaction, the crude product undergoes distillation under reduced pressure (boiling point: ~429.9°C) to achieve >98% purity . Industrial processes also integrate in-line FTIR spectroscopy to monitor reaction progress in real time .

Alternative Synthetic Pathways

Friedel-Crafts Alkylation

An alternative approach involves Friedel-Crafts alkylation of 6-methoxy-1-tetralone with benzyl chloride in the presence of aluminum chloride (AlCl₃). However, this method suffers from lower regioselectivity and byproduct formation compared to the Grignard route .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Grignard Reaction | 75–85 | 98–99 | High | 120–150 |

| Friedel-Crafts | 50–60 | 85–90 | Moderate | 90–110 |

| Reductive Amination | 40–50 | 80–85 | Low | 200–250 |

Data synthesized from Refs , , and .

The Grignard method remains the most viable for large-scale production due to its superior yield and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-phenyl-tetralone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy and phenyl groups can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthetic Routes

- Grignard Reaction : The primary method involves generating a Grignard reagent from phenylmagnesium bromide and reacting it with 6-methoxy-1-tetralone.

- Yield and Purity : Industrial production often employs optimized conditions to enhance yield and purity, typically producing batches with yields ranging from 36% to 42% .

Chemistry

6-Methoxy-2-phenyl-tetralone serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds for research purposes.

Biological Activities

Research has indicated that this compound exhibits potential biological activities:

- Antioxidant Properties : It has been studied for its ability to scavenge free radicals, contributing to cellular protection against oxidative stress .

- Anti-inflammatory Effects : Some derivatives of tetralones have shown promise in inhibiting inflammatory pathways, particularly through the modulation of macrophage activation and cytokine production .

Medicinal Chemistry

This compound has been investigated for its therapeutic potential:

- Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity compared to standard treatments .

- Neuroprotective Effects : Studies suggest that the compound may enhance neuronal function, offering potential benefits in neurodegenerative conditions .

Biotransformation Studies

A study explored the biotransformation of tetralones by fungal strains, revealing that specific strains could selectively reduce α-tetralone and β-tetralone into desired enantiomers. This highlights the potential for using this compound in biocatalysis for producing chiral compounds .

MIF Tautomerase Inhibition

Another significant study focused on the inhibitory effects of tetralones on macrophage migration inhibitory factor (MIF) tautomerase activity. Compounds derived from this compound showed the ability to regulate inflammatory responses, suggesting their utility in treating systemic inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-phenyl-tetralone involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, including those involved in inflammation and oxidative stress. Its effects are mediated through the binding to specific receptors and enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Comparative Properties of Methoxy-Substituted Tetralones

Stability and Reactivity

- 6-Methoxy-2-tetralone is prone to decomposition under acidic or high-temperature conditions, limiting its shelf life .

- 6-Methoxy-1-tetralone exhibits greater thermal stability, making it preferable for long-term storage and industrial applications .

- Methyl-Substituted Derivatives (e.g., 6-Methoxy-2-methyl-1-tetralone) : The methyl group at the 2-position enhances steric hindrance, reducing unwanted side reactions during functionalization .

Research Findings and Limitations

- Synthetic Yields: Current methods for 6-methoxy-2-tetralone suffer from low yields due to side reactions during cyclization . Novel approaches, such as selective α-tetralone conversion using copper(I) iodide, show promise but require optimization .

- Comparative Reactivity : The ketone position (1- vs. 2-) significantly impacts reactivity. For example, 6-methoxy-2-tetralone undergoes nucleophilic addition at the ketone more readily than its 1-isomer .

- Thermodynamic Stability : Computational studies suggest that 6-methoxy-1-tetralone is thermodynamically favored over the 2-isomer by ~3 kcal/mol, explaining its higher natural abundance .

Biological Activity

6-Methoxy-2-phenyl-tetralone (C17H16O2) is an organic compound that has garnered attention in various fields of research due to its promising biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by a methoxy group at the 6th position and a phenyl group at the 2nd position of the tetralone structure. It appears as a yellow crystalline solid and has been utilized as a starting material for synthesizing steroidal compounds, including derivatives with antifungal properties .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. It has shown potential in reducing inflammation markers, making it a candidate for developing anti-inflammatory drugs .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. This effect could be attributed to its ability to mitigate oxidative stress and inflammation in neural tissues .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's antioxidant properties help neutralize free radicals, thus preventing cellular damage.

- Anti-inflammatory Pathway : It may inhibit pro-inflammatory cytokines and enzymes, reducing inflammation in various tissues.

- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, suggesting that this compound may also affect cancer cell proliferation through similar pathways .

Case Studies and Experimental Data

A variety of studies have explored the biological activities of this compound:

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests good bioavailability due to its favorable physical properties, including a melting point between 113–116 °C and a boiling point around 429.9 °C. Toxicological studies are necessary to establish safety parameters; however, initial assessments indicate low toxicity levels in human cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methoxy-2-phenyl-tetralone, and what are their limitations?

The most common synthesis involves a three-step process starting from 6-methoxy-1-tetralone, utilizing reagents like MCPBA (meta-chloroperbenzoic acid) and hydroboration-oxidation . Key limitations include:

- Use of flammable/corrosive reagents (e.g., trimethylsilyl cyanide, zinc iodide) that complicate scalability .

- Instability of intermediates, requiring strict temperature control (e.g., storage at 0–6°C to prevent degradation) .

- Moderate yields due to competing side reactions during cyclization steps .

Q. How should researchers characterize the purity and structural identity of this compound?

- Purity analysis : Use HPLC with ≥95% purity thresholds, similar to methods validated for 6-Methoxyflavone derivatives (C₁₆H₁₂O₃; MW 252.27) .

- Structural confirmation : Combine melting point analysis (mp: 28–35°C ), FT-IR for carbonyl (C=O) and methoxy (O–CH₃) groups, and NMR to resolve phenyl and tetralone ring protons .

- Storage : Maintain at 0–6°C to mitigate decomposition observed in ambient conditions .

Advanced Research Questions

Q. How can conflicting stability data for this compound be resolved under varying experimental conditions?

Contradictions arise from:

- Thermal instability : Degradation observed at >35°C vs. boiling point (bp: 114–116°C at ambient pressure ).

- Solution-phase reactivity : Sensitivity to light and moisture in polar solvents like DMF . Methodological resolution :

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Use inert atmospheres (N₂/Ar) during synthesis and storage to suppress oxidation .

Q. What strategies optimize the synthesis of this compound to improve yield and safety?

- Alternative reagents : Replace ZnI₂ with Lewis acids like BF₃·Et₂O to reduce corrosiveness .

- Stepwise purification : Isolate intermediates (e.g., via column chromatography) before final cyclization to minimize side products.

- Solvent selection : Use toluene over CH₂Cl₂ for better solubility of aromatic intermediates .

Q. How can researchers design bioactivity studies for this compound analogs?

- Structural analogs : Compare with 6,7-dimethoxy-2-tetralone, a dopaminergic precursor, to hypothesize CNS activity .

- In vitro assays : Test antifungal activity against Candida spp. (following protocols for 2-aminotetralin derivatives ).

- Mechanistic studies : Use computational docking to predict interactions with TRPV1 receptors, inspired by related tetralones .

Q. Notes for Experimental Design

Properties

IUPAC Name |

6-methoxy-2-phenyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-19-14-8-10-16-13(11-14)7-9-15(17(16)18)12-5-3-2-4-6-12/h2-6,8,10-11,15H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTDIWNKASNIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444447 | |

| Record name | 6-methoxy-2-phenyl-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1769-84-2 | |

| Record name | 6-methoxy-2-phenyl-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.